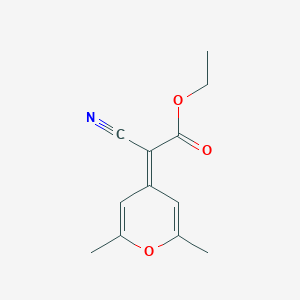
Ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate is a chemical compound with a unique structure that combines a cyano group, a pyran ring, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate typically involves the reaction of ethyl cyanoacetate with 2,6-dimethyl-4H-pyran-4-one. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions: Ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
科学的研究の応用
Ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate has several applications in scientific research:
作用機序
The mechanism of action of ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate involves its interaction with molecular targets and pathways within biological systems. The cyano group and ester functional group can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with nucleophiles and electrophiles in biological systems .
類似化合物との比較
Ethyl cyanoacetate: Shares the cyano and ester functional groups but lacks the pyran ring.
2,6-Dimethyl-4H-pyran-4-one: Contains the pyran ring but lacks the cyano and ester groups.
Cyanoacetamide derivatives: Similar in having the cyano group but differ in other functional groups and overall structure.
Uniqueness: Ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate is unique due to its combination of a cyano group, a pyran ring, and an ester functional group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
特性
CAS番号 |
13895-74-4 |
|---|---|
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC名 |
ethyl 2-cyano-2-(2,6-dimethylpyran-4-ylidene)acetate |
InChI |
InChI=1S/C12H13NO3/c1-4-15-12(14)11(7-13)10-5-8(2)16-9(3)6-10/h5-6H,4H2,1-3H3 |
InChIキー |
AMAOOSZYYSYRBA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=C1C=C(OC(=C1)C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]-](/img/structure/B14711572.png)
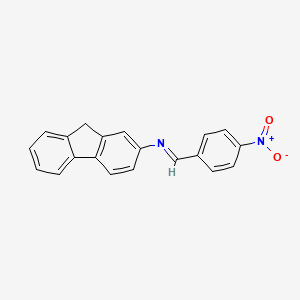
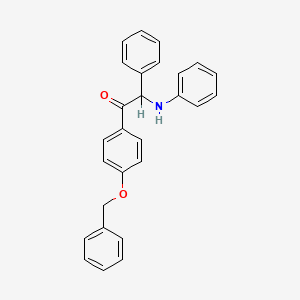

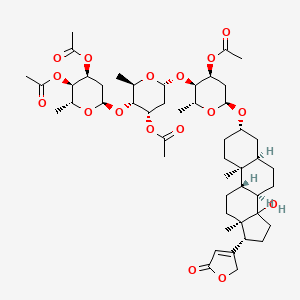
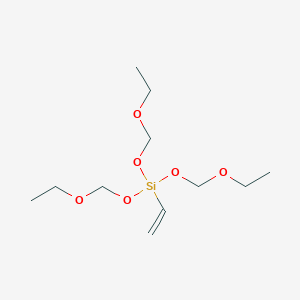
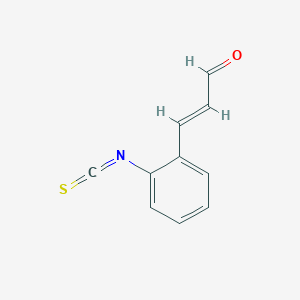


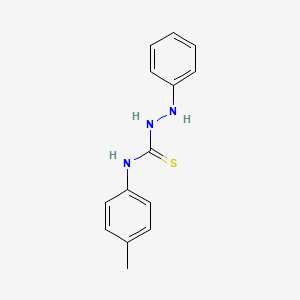

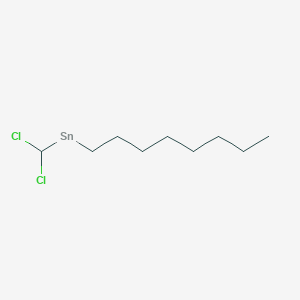
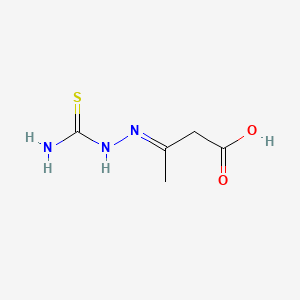
![1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride](/img/structure/B14711674.png)
